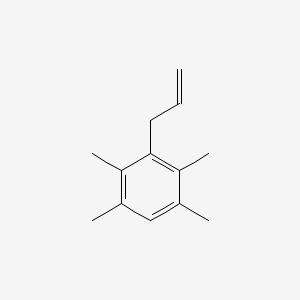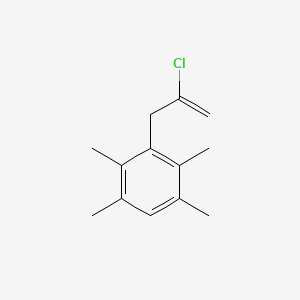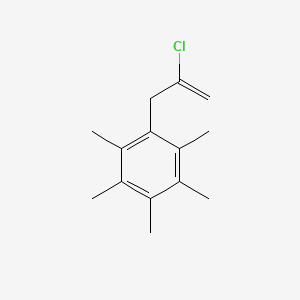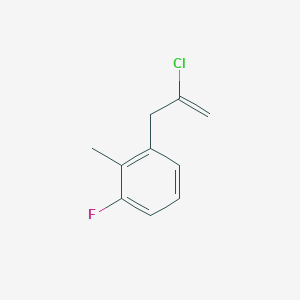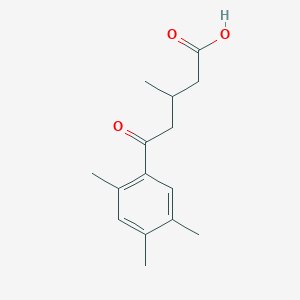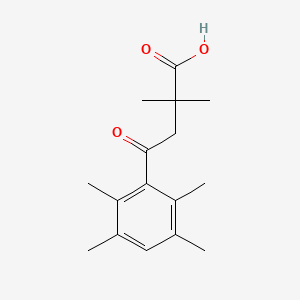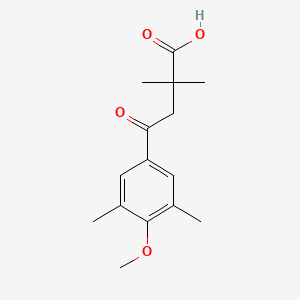
3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid
Vue d'ensemble
Description
“3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid” is a chemical compound with the molecular formula C17H24O3 . It has a molecular weight of 276.38 . The IUPAC name for this compound is 3-methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24O3/c1-9(8-16(19)20)7-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h9H,7-8H2,1-6H3,(H,19,20) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 276.38 . More detailed physical and chemical properties are not available in the current resources.Mécanisme D'action
3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, insecticidal, and herbicidal properties. It has also been shown to improve the mechanical properties and thermal stability of polymers.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid is its ability to penetrate cell membranes, making it a potential drug delivery agent. However, its use in lab experiments may be limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
1. Further studies are needed to elucidate the exact mechanism of action of 3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid in inhibiting inflammation and inducing apoptosis in cancer cells.
2. This compound has shown potential as a drug delivery agent, and further studies are needed to optimize its use in this application.
3. The insecticidal and herbicidal properties of this compound need to be further studied to determine its potential as an alternative to traditional insecticides and herbicides.
4. This compound has shown potential as a polymer additive, and further studies are needed to optimize its use in this application.
5. The synthesis method for this compound needs to be further optimized to reduce its cost and increase its scalability.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory and anti-cancer properties, insecticidal and herbicidal properties, and potential as a polymer additive and drug delivery agent. Further studies are needed to fully elucidate its mechanism of action and optimize its use in these applications.
Applications De Recherche Scientifique
3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.
In agriculture, this compound has been shown to have insecticidal properties and has been studied as a potential alternative to traditional insecticides. It has also been shown to have herbicidal properties and has been studied as a potential alternative to traditional herbicides.
In materials science, this compound has been studied for its potential use as a polymer additive. It has been shown to improve the mechanical properties of polymers and increase their thermal stability.
Propriétés
IUPAC Name |
3-methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-9(8-16(19)20)7-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h9H,7-8H2,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVOINUANQWQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CC(C)CC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235372 | |
| Record name | β,2,3,4,5,6-Hexamethyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951893-80-4 | |
| Record name | β,2,3,4,5,6-Hexamethyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,2,3,4,5,6-Hexamethyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



